2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)isonicotinic acid
Description
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)isonicotinic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a chloro-substituted isonicotinic acid core with a dimethylsulfamoylphenyl group, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-[4-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)10-5-3-9(4-6-10)12-8-16-13(15)7-11(12)14(18)19/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJXTZODRDBDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)isonicotinic acid .
Chemical Reactions Analysis
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)isonicotinic acid has several scientific research applications:
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)isonicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and dimethylsulfamoyl groups play a crucial role in binding to these targets, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful for studying enzyme kinetics and drug development .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)isonicotinic acid include:
2,4-Dichloro-5-sulfamylbenzoic acid: This compound shares a similar sulfamoyl group but differs in its core structure.
3-Formylphenylboronic acid: While structurally different, it is used in similar coupling reactions and has comparable applications in organic synthesis.
The uniqueness of 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)isonicotinic acid lies in its specific combination of functional groups, which provides distinct reactivity and binding properties compared to its analogs.
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